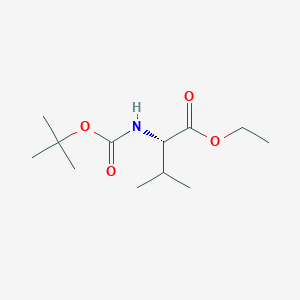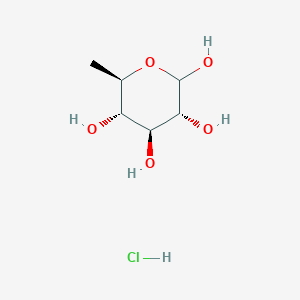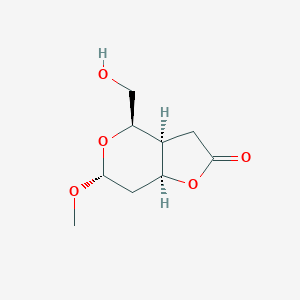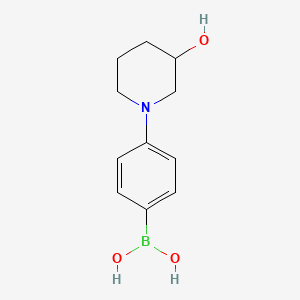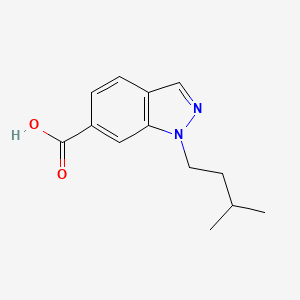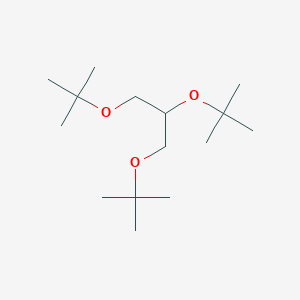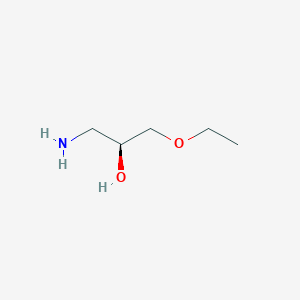![molecular formula C13H22N2O2 B13348624 2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. The spirocyclic core of this compound is characterized by a bicyclic system where two rings are fused at a single atom, creating a rigid and three-dimensional structure. This rigidity often imparts unique pharmacological properties, making such compounds valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common approach is the use of a proline derivative as a starting material, which undergoes cyclization with an appropriate oxirane or aziridine to form the spirocyclic structure. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: It serves as a probe to study biological processes, particularly those involving spirocyclic compounds.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic core provides a rigid scaffold that can bind to these targets with high specificity and affinity. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of prolyl hydroxylase enzymes, which play a role in the regulation of hypoxia-inducible factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-diones: These compounds also feature a spirocyclic core and have been studied as inhibitors of hypoxia-inducible factor prolyl hydroxylase.
Spirohydantoins: Another class of spirocyclic compounds with potential therapeutic applications, particularly in the treatment of anemia.
Uniqueness
2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane is unique due to its specific combination of a proline-derived moiety and an oxirane or aziridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
6-oxa-2-azaspiro[4.5]decan-2-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c16-12(11-4-3-7-14-11)15-8-6-13(10-15)5-1-2-9-17-13/h11,14H,1-10H2/t11-,13?/m0/s1 |
Clé InChI |
JBBUHPQJFFPLQF-AMGKYWFPSA-N |
SMILES isomérique |
C1CCOC2(C1)CCN(C2)C(=O)[C@@H]3CCCN3 |
SMILES canonique |
C1CCOC2(C1)CCN(C2)C(=O)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)



![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
